molecular formula C17H22BrN3O3 B15243051 tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 1260783-52-5

tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B15243051
CAS No.: 1260783-52-5
M. Wt: 396.3 g/mol
InChI Key: YRGBGUSOGYXHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate (CAS 1260783-52-5) is a high-purity brominated spiroquinazoline compound offered at 95% purity . This synthetic intermediate is characterized by its unique spirocyclic architecture integrating piperidine and quinazoline moieties, with a reactive bromo substituent at the 8' position. This bromo group serves as a versatile handle for further structural diversification via modern cross-coupling reactions, enabling the creation of novel chemical libraries for drug discovery and biological screening. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions to reveal a secondary amine, facilitating its use in complex multi-step synthetic routes. Researchers value this building block for developing potential therapeutic agents, particularly in exploring kinase inhibitors, epigenetic modulators, and other targeted protein degraders. The compound is typically supplied as a solid and should be stored under recommended conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1260783-52-5

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

tert-butyl 8-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-9-7-17(8-10-21)19-13-11(14(22)20-17)5-4-6-12(13)18/h4-6,19H,7-10H2,1-3H3,(H,20,22)

InChI Key

YRGBGUSOGYXHGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=CC=C3Br)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Quinazoline Formation: The quinazoline moiety is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the piperidine and quinazoline intermediates under specific conditions that promote the formation of the spiro center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations
Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate 8'-Br, 4'-oxo C₁₈H₂₂BrN₃O₃ 408.3 Bromo for cross-coupling; spiro-quinazoline core
tert-Butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (JQ-0981) 8'-Cl, 2',4'-dihydro C₁₈H₂₅ClN₂O₂ 336.9 Chloro substituent; dihydroquinoline scaffold
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate 6-Br, 4-oxo C₁₇H₂₁BrN₂O₄ 397.3 Benzoxazine ring; bromo at non-quinazoline position
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 4-oxo C₁₉H₂₄N₂O₄ 344.4 Oxazepine ring; lacks halogen

Key Observations :

  • Halogen Effects : Bromine in the target compound increases molecular weight and offers distinct reactivity (e.g., Suzuki coupling) compared to chlorine in JQ-0981 .
  • Ring Systems: Quinazoline-dione (target) vs.
Spectral Data Comparison
Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) HRMS (m/z)
Target Compound Not reported in evidence Not reported Not reported Not reported
JQ-0981 (8'-Cl analog) 1.44 (s, 9H, tert-butyl) 79.3 (tert-butyl C) ~1700 (C=O) [M+H]+ 337.2
tert-Butyl 6-bromo-4-oxo-spiro[...] 1.44 (s, 9H, tert-butyl) 155.97 (C=O), 79.26 (tert-butyl) 1700–1750 (C=O) [M+H]+ 397.3
Spiro[piperidine-4,2'-[1,8]naphthyridine] 4.31 (tt, J=12.2, 4.1 Hz, 1H, piperidine) 154.3 (C=O) ~1680 (C=O) [M-isobutene+H]+ 292.1

Notes:

  • The tert-butyl group consistently appears at ~1.44 ppm (¹H) and ~79 ppm (¹³C) across compounds .
  • Carbonyl (C=O) stretches in IR (~1700 cm⁻¹) confirm the oxo group in all analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including spirocyclization and halogenation. For bromination, reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can be employed under controlled conditions (e.g., 0–25°C, inert atmosphere). Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to preserve reactive sites during synthesis . Optimizing reaction time and solvent polarity (e.g., dichloromethane or DMF) improves yield. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and spirocyclic connectivity. Aromatic protons near the bromo substituent show deshielding (δ 7.5–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected for C18H22BrN3O3: 432.08 g/mol) .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for conformational analysis .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the bromo substituent influence the compound’s reactivity and stability?

  • Methodological Answer : The electron-withdrawing bromo group at the 8'-position increases electrophilicity at the quinazoline ring, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). Stability studies under varying pH (2–12) and thermal conditions (25–100°C) reveal degradation via dehalogenation or oxidation, requiring storage at –20°C under inert gas .

Advanced Research Questions

Q. How can bromination efficiency be optimized while minimizing side reactions in spirocyclic systems?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce radical pathways .
  • Catalysis : Lewis acids like FeCl3 or AlCl3 enhance regioselectivity for bromination at the 8'-position .
  • Byproduct Analysis : Monitor via LC-MS; common byproducts include di-brominated derivatives (resolved via gradient elution chromatography) .

Q. How to resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiates diastereotopic protons in the spirocyclic system and identifies through-space interactions .
  • Dynamic NMR : Assesses conformational exchange at elevated temperatures (e.g., 40–60°C) to explain signal broadening .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, cross-referenced with experimental data .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) to study spirocyclic ring puckering and torsional barriers .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., kinase enzymes), guided by the bromo group’s steric and electronic effects .

Q. How to design mechanistic studies to probe biological activity against kinase targets?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50 values using ADP-Glo™ kinase assays. Compare with fluoro/chloro analogs to establish SAR (e.g., bromo’s impact on potency) .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines .
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., 4'-oxo reduction) in hepatocyte models .

Q. What safety protocols are critical for handling brominated spirocyclic compounds?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .
  • Exposure Monitoring : Air sampling for bromine vapor (OSHA PEL: 0.1 ppm) using colorimetric detector tubes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.